molecular formula C20H14N4O5 B11617711 5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione

5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11617711
M. Wt: 390.3 g/mol
InChI Key: CKIOLMJDMPNSRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-({1-[(4-NITROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic molecule that features an indole core, a nitrophenyl group, and a diazinane trione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({1-[(4-NITROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via a nitration reaction, where phenyl compounds are treated with nitric acid and sulfuric acid to introduce the nitro group.

    Formation of the Diazinane Trione Moiety: This can be achieved through a cyclization reaction involving appropriate precursors such as urea derivatives and carbonyl compounds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-({1-[(4-NITROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE: can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the indole core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon, or sodium borohydride.

    Substitution: Electrophilic substitution can be facilitated using reagents like halogens or sulfonyl chlorides under acidic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

5-({1-[(4-NITROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE: has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-({1-[(4-NITROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the indole core can interact with hydrophobic pockets in proteins. The diazinane trione moiety may also contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole core.

    4-Nitrophenol: A simpler compound with a nitrophenyl group.

    Barbituric acid derivatives: Compounds with a similar diazinane trione moiety.

Uniqueness

5-({1-[(4-NITROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE: is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C20H14N4O5

Molecular Weight

390.3 g/mol

IUPAC Name

5-[[1-[(4-nitrophenyl)methyl]indol-3-yl]methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C20H14N4O5/c25-18-16(19(26)22-20(27)21-18)9-13-11-23(17-4-2-1-3-15(13)17)10-12-5-7-14(8-6-12)24(28)29/h1-9,11H,10H2,(H2,21,22,25,26,27)

InChI Key

CKIOLMJDMPNSRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)[N+](=O)[O-])C=C4C(=O)NC(=O)NC4=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.